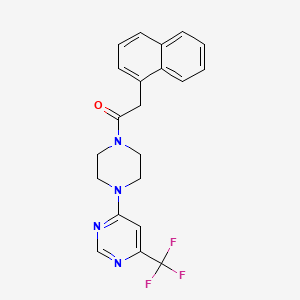

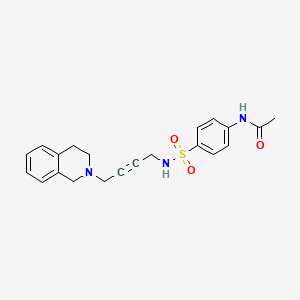

2-(Naphthalen-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine-based ligands and their metal complexes has been demonstrated through various reactions. For instance, a ligand with a pyrimidine moiety was synthesized by reacting 2-aminopyrimidine with 2-hydroxy-1,4-naphthoquinone, which further reacted with different metal acetates to yield metal complexes . Similarly, a novel trifluoromethyl-substituted bis(ether amine) monomer was prepared through nucleophilic substitution and catalytic reduction, which was then used to synthesize a series of fluorinated polyimides . Additionally, the synthesis of mono- and disubstituted phenoxy naphthalene diones was achieved by reacting dihydro-1-(hydroxyphenyl)pyrimidine diones with dichloro naphthoquinone .

Molecular Structure Analysis

The molecular structures of the synthesized compounds and their complexes were characterized using various spectroscopic techniques. The metal complexes exhibited 4-coordinate square planar/tetrahedral geometry as evidenced by room-temperature magnetic data and electronic spectral measurements . Density functional theory calculations were used to model the electronic and structural properties of the compounds . The molecular docking studies of the metal complexes indicated significant binding affinity with drug targets, suggesting potential pharmaceutical applications .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was explored through various reactions. For instance, the reaction of diketones with hydrazine produced fused-ring derivatives . The stability of the synthesized phenoxy naphthalene diones in alkaline and acidic media was investigated, providing insights into their chemical properties . These studies are crucial for understanding the reactivity patterns and potential applications of the synthesized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively analyzed. The metal complexes were characterized by thermogravimetry-differential scanning calorimetry analyses, and their antimicrobial screening showed varying degrees of effectiveness, with the Mn(II) complex exhibiting the best results . The fluorinated polyimides derived from the synthesized monomer displayed excellent solubility, low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for applications in the electronics industry . The antimicrobial activity of the phenoxy naphthalene diones was also assessed, with some compounds showing good activity against various microorganisms .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has highlighted the potential of naphthalene derivatives in the development of anticonvulsant agents. A study by Ghareb et al. (2017) described the synthesis and preliminary evaluation of novel naphthalen-2-yl acetate derivatives showing significant anticonvulsant activity. These compounds were tested in vivo for delaying strychnine-induced seizures, demonstrating a considerable delay in the onset of convulsion and an extension of survival time compared to phenobarbital, indicating their potential in managing seizure disorders (Ghareb et al., 2017).

Chemosensors for Metal Ions

Naphthoquinone-based chemosensors, incorporating naphthalene and pyridine moieties, have been synthesized and characterized for their ability to selectively detect transition metal ions. These sensors demonstrate remarkable selectivity towards Cu2+ ions, evidenced by a change in color from orange to intense blue upon complexation. This property makes them suitable for applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).

Metal–Organic Complexes

Lin et al. (2015) synthesized new metal–organic complexes using 1,4-naphthalenedicarboxylic acid and various bis-pyridyl-bis-amide ligands. These complexes exhibit diverse topologies and have been explored for their fluorescence and photocatalytic properties, indicating their potential in materials science for applications such as sensing, imaging, and catalysis (Lin et al., 2015).

Fluorescent Chemosensors for Zinc Ions

A study by Lu et al. (2010) introduced near-infrared fluorescent chemosensors based on naphthalenediimide for detecting Zn2+ ions. These sensors exhibit high selectivity and sensitivity towards Zn2+, offering advantages for biological applications, including in vitro and in vivo imaging (Lu et al., 2010).

VEGFR2 Inhibitors for Tumor Growth Inhibition

Research into 6-(pyrimidin-4-yloxy)-naphthalene-1-carboxamides has yielded a new class of VEGFR2 inhibitors. These compounds have shown potent inhibition of VEGF-driven angiogenesis in rodent models, highlighting their potential for treating solid tumors and diseases where angiogenesis is a factor (Bold et al., 2016).

Propiedades

IUPAC Name |

2-naphthalen-1-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O/c22-21(23,24)18-13-19(26-14-25-18)27-8-10-28(11-9-27)20(29)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,13-14H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEVMMFYXNUDNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-3-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3017366.png)

![2-(5-Fluoropyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B3017373.png)

![N-(4-carbamoylthiophen-3-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3017377.png)

![1-[(4-Chlorophenyl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B3017378.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)

![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)

![N-cyclopentyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3017387.png)